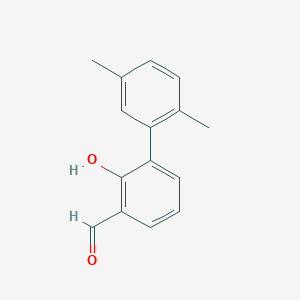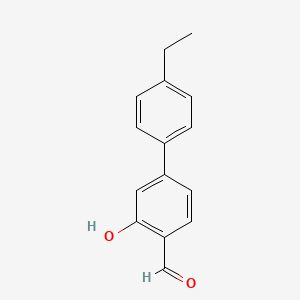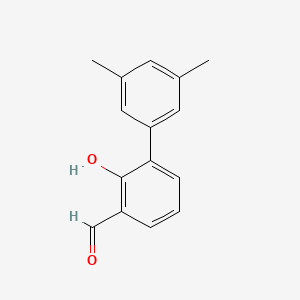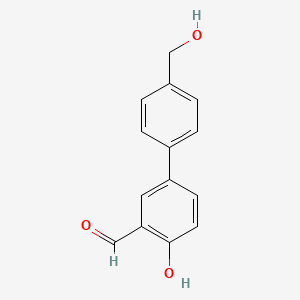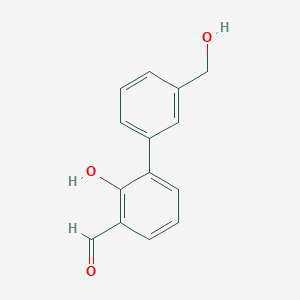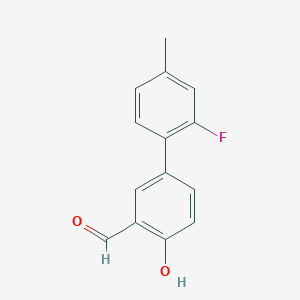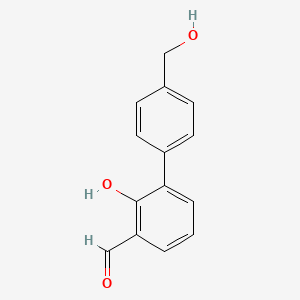
2-Formyl-6-(4-hydroxymethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) is a phenolic compound that has been studied for its potential applications in various fields of scientific research. This compound has a wide range of biological and biochemical activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It is also known to have potential applications in the areas of drug development, cell signaling, and gene regulation.
科学的研究の応用
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) has been studied for its potential applications in a number of scientific research fields. It has been studied for its potential anti-inflammatory and anti-oxidant effects, as well as its potential anti-cancer effects. Additionally, this compound has been studied for its potential applications in drug development, cell signaling, and gene regulation.
作用機序
The mechanism of action of 2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) is still not fully understood. However, it is believed that the compound acts by binding to specific proteins and enzymes, which then leads to a variety of biochemical and physiological effects. Additionally, the compound is thought to interact with other molecules, such as DNA, RNA, and lipids, which can also lead to a variety of effects.
Biochemical and Physiological Effects
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, this compound has been studied for its potential to modulate cell signaling and gene regulation.
実験室実験の利点と制限
The main advantage of using 2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) in laboratory experiments is that it is relatively easy to obtain and use. Additionally, the compound is relatively stable and has a wide range of biological and biochemical activities. However, there are some limitations to using this compound in lab experiments. For example, it is not always possible to accurately measure the concentration of the compound, which can lead to inaccurate results. Additionally, the compound is not always available in large quantities, which can limit the scope of experiments that can be done.
将来の方向性
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) has a wide range of potential applications in scientific research. Future research should focus on understanding the exact mechanism of action of this compound, as well as exploring its potential applications in drug development, cell signaling, and gene regulation. Additionally, further research should be done to determine the optimal concentration and dosage of this compound for different applications. Finally, further research should be done to explore the potential side effects of using this compound in laboratory experiments.
合成法
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) can be synthesized using a number of different methods. The most common method is the Williamson ether synthesis, which utilizes an alkyl halide and an alcohol to produce the desired compound. Other methods include the Grignard reaction, the Stille reaction, and the Wittig reaction. Each method has its own advantages and disadvantages, and the choice of method depends on the desired product and the availability of reagents.
特性
IUPAC Name |
2-hydroxy-3-[4-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNHXQPAXSVSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CO)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685078 |
Source


|
| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-11-6 |
Source


|
| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

